molecular formula C16H12F3N3O B12749261 Tetrahydrofluoroene CAS No. 891500-65-5

Tetrahydrofluoroene

Cat. No.: B12749261
CAS No.: 891500-65-5
M. Wt: 319.28 g/mol
InChI Key: NBIJFOMIQBZRIJ-MLXNANBUSA-N
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Description

Tetrahydrofluoroene is an organic compound with the molecular formula C16H12F3N3O It is a highly substituted derivative of fluorene, characterized by the presence of fluorine atoms and a nitrogen-containing functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofluoroene can be synthesized through various methods. One common approach involves the hydrogen transfer reaction of a precursor compound in the presence of a hydrogen acceptor and a catalyst. This method allows for the formation of this compound along with a hydride of the hydrogen acceptor .

Industrial Production Methods: Industrial production of this compound typically involves the Diels-Alder reaction between indene and butadiene, followed by distillation to concentrate the desired product . This process is advantageous due to its high yield and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofluoroene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Tetrahydrofluoroene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydrofluoroene involves its interaction with specific molecular targets. For instance, as a selective estrogen receptor beta agonist, it binds to the estrogen receptor beta, modulating its activity and influencing gene expression . This interaction can lead to various physiological effects, making it a valuable compound in medical research.

Comparison with Similar Compounds

Uniqueness: Tetrahydrofluoroene stands out due to its unique combination of fluorine atoms and nitrogen-containing functional groups

Properties

CAS No.

891500-65-5

Molecular Formula

C16H12F3N3O

Molecular Weight

319.28 g/mol

IUPAC Name

(1S,15R)-13-(trifluoromethyl)-5,6,7-triazapentacyclo[13.2.1.01,12.03,11.04,8]octadeca-3(11),4,7,9,12-pentaen-14-one

InChI

InChI=1S/C16H12F3N3O/c17-16(18,19)12-11-8-1-2-10-13(21-22-20-10)9(8)6-15(11)4-3-7(5-15)14(12)23/h1-2,7H,3-6H2,(H,20,21,22)/t7-,15+/m1/s1

InChI Key

NBIJFOMIQBZRIJ-MLXNANBUSA-N

Isomeric SMILES

C1C[C@@]23C[C@@H]1C(=O)C(=C2C4=C(C3)C5=NNN=C5C=C4)C(F)(F)F

Canonical SMILES

C1CC23CC1C(=O)C(=C2C4=C(C3)C5=NNN=C5C=C4)C(F)(F)F

Origin of Product

United States

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